2-(4-methoxyphenyl)-1-(2H-tetrazol-5-yl)ethanamine
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Overview
Description
2-(4-methoxyphenyl)-1-(2H-tetrazol-5-yl)ethanamine is a chemical compound that features a methoxyphenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-(2H-tetrazol-5-yl)ethanamine typically involves the reaction of 4-methoxyphenylacetonitrile with sodium azide under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1-(2H-tetrazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-1-(2H-tetrazol-5-yl)ethanamine.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
2-(4-methoxyphenyl)-1-(2H-tetrazol-5-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-(2H-tetrazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing the compound to bind to active sites on enzymes or receptors, thereby modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenyl)-1-(2H-tetrazol-5-yl)ethanamine
- 2-(4-chlorophenyl)-1-(2H-tetrazol-5-yl)ethanamine
- 2-(4-bromophenyl)-1-(2H-tetrazol-5-yl)ethanamine
Uniqueness
2-(4-methoxyphenyl)-1-(2H-tetrazol-5-yl)ethanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
56876-27-8 |
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Molecular Formula |
C10H13N5O |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-(2H-tetrazol-5-yl)ethanamine |
InChI |
InChI=1S/C10H13N5O/c1-16-8-4-2-7(3-5-8)6-9(11)10-12-14-15-13-10/h2-5,9H,6,11H2,1H3,(H,12,13,14,15) |
InChI Key |
VISDAXUSKFYNCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=NNN=N2)N |
Origin of Product |
United States |
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